molecular formula C7H5BrN2 B1285415 8-Bromoimidazo[1,2-a]pyridine CAS No. 850349-02-9

8-Bromoimidazo[1,2-a]pyridine

Cat. No. B1285415
M. Wt: 197.03 g/mol
InChI Key: GCCVNNZARPFXES-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It is a type of heterocyclic compound, which are often used in pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 8-Bromoimidazo[1,2-a]pyridine, has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular weight of 8-Bromoimidazo[1,2-a]pyridine is 197.03 g/mol . The InChI key is GCCVNNZARPFXES-UHFFFAOYSA-N . The compound has a topological polar surface area of 17.3 Ų .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods have been developed to improve the ecological impact of the classical schemes .


Physical And Chemical Properties Analysis

8-Bromoimidazo[1,2-a]pyridine has a molecular weight of 197.03 g/mol . It has a topological polar surface area of 17.3 Ų . The compound has no hydrogen bond donor count and has one hydrogen bond acceptor count .

Scientific Research Applications

Antituberculosis Agents

  • Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results or Outcomes: These compounds have been critical in the renaissance era of TB drug discovery research .

Anticancer Agents

  • Application Summary: Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antiproliferative potential against breast cancer cells .
  • Methods of Application: Two series of imidazopyridine derivatives were synthesized. Pyrimidine-containing compounds were obtained by palladium-catalyzed coupling reaction (Suzuki reaction), and N-acylhydrazone (NAH) compounds were obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .
  • Results or Outcomes: The NAH derivatives showed significant results. Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .

Laboratory Chemicals

  • Application Summary: Imidazo[1,2-a]pyridine derivatives are used as laboratory chemicals .
  • Methods of Application: These compounds are used in various chemical reactions and syntheses .
  • Results or Outcomes: The outcomes depend on the specific reactions or syntheses in which these compounds are used .

Food, Drug, Pesticide or Biocidal Product Use

  • Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the production of food, drugs, pesticides, and biocidal products .
  • Methods of Application: These compounds are incorporated into products during the manufacturing process .
  • Results or Outcomes: The outcomes depend on the specific products in which these compounds are used .

Synthesis of Heterocycles

  • Application Summary: Imidazo[1,2-a]pyridine derivatives are used in the synthesis of heterocycles . These compounds are commonly found in medicinal chemistry leads and drugs .
  • Methods of Application: Various methods have been developed for the synthesis of these compounds, including CuI-catalyzed aerobic oxidative synthesis, coupling of 2-aminopyridine with phenylacetophenones, and copper (I)-catalyzed aerobic oxidative coupling of pyridines with ketone oxime esters .
  • Results or Outcomes: The outcomes depend on the specific reactions or syntheses in which these compounds are used .

Aerobic Oxidative Coupling

  • Application Summary: Imidazo[1,2-a]pyridine derivatives are used in aerobic oxidative coupling reactions .
  • Methods of Application: These compounds are used in copper (I)-catalyzed aerobic oxidative coupling of pyridines with ketone oxime esters .
  • Results or Outcomes: The outcomes depend on the specific reactions in which these compounds are used .

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . Future research will likely continue to explore environmentally benign synthetic strategies .

properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCVNNZARPFXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590092
Record name 8-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromoimidazo[1,2-a]pyridine

CAS RN

850349-02-9
Record name 8-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromoimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HK Fun, WS Loh, S Shenvi, AM Isloor… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C20H22BrN5O2·2H2O, the Schiff base molecule exists in an E conformation with respect to the acyclic C=N bond. An S(6) ring motif is formed via an …
Number of citations: 17 scripts.iucr.org
JY Kazock, I Théry, JM Chezal, O Chavignon… - Bulletin of the …, 2006 - journal.csj.jp
The reactivity of 8-iodoimidazo[1,2-a]pyridine towards copper- and palladium-catalyzed aminations is reported. The copper-based methodology led to the attempted coupling products …
Number of citations: 6 www.journal.csj.jp
R Chen, Z Wang, L Sima, H Cheng, B Luo… - Journal of Enzyme …, 2023 - Taylor & Francis
Inhibition of PI3K pathway has become a desirable strategy for cancer treatment. In this work, a series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives were designed and …
Number of citations: 1 www.tandfonline.com
G Trapani, V Laquintana, A Latrofa, J Ma… - Bioconjugate …, 2003 - ACS Publications
To gain insight into the strategy to target PBR ligand−drug conjugates to brain tumors, novel N-imidazopyridinacetyl−melphalan conjugates and the corresponding ethyl esters have …
Number of citations: 20 pubs.acs.org

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